CFI-402257
Overview
Description
CFI-402257 is a potent and highly selective inhibitor of threonine tyrosine kinase, also known as monopolar spindle 1. This kinase is critical for the spindle assembly checkpoint, chromosome alignment, and error correction during mitosis. Inhibition of threonine tyrosine kinase by this compound leads to premature mitotic exit with unattached chromosomes, resulting in chromosomal missegregation, aneuploidy, and cell death .
Preparation Methods
The synthesis of CFI-402257 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that ensure its high potency and selectivity .
Chemical Reactions Analysis
CFI-402257 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CFI-402257 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of threonine tyrosine kinase in cell cycle regulation and mitosis.
Biology: It is used to investigate the effects of threonine tyrosine kinase inhibition on cellular processes, including chromosome alignment and error correction.
Medicine: This compound is being evaluated in clinical trials for its potential to treat various cancers, including breast cancer, by inhibiting threonine tyrosine kinase and inducing cell death in cancer cells
Industry: It is used in the development of new therapeutic agents targeting threonine tyrosine kinase for cancer treatment
Mechanism of Action
CFI-402257 exerts its effects by inhibiting threonine tyrosine kinase, a dual-specificity serine-threonine kinase critical for the spindle assembly checkpoint. Inhibition of this kinase leads to premature mitotic exit with unattached chromosomes, resulting in chromosomal missegregation, aneuploidy, and cell death. This mechanism is particularly effective in cancer cells, which rely on threonine tyrosine kinase for survival and proliferation .
Comparison with Similar Compounds
CFI-402257 is unique in its high potency and selectivity for threonine tyrosine kinase. Similar compounds include:
CFI-402411: Another threonine tyrosine kinase inhibitor with similar properties but different chemical structure.
CFI-400945: A related compound that targets a different kinase but shares some structural similarities with this compound
This compound stands out due to its robust suppression of tumor growth and enhanced cytotoxicity in resistant cancer cell lines .
Properties
IUPAC Name |
N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUGSPFUBGJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610759-22-2 | |
Record name | CFI-402257 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610759222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luvixasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE97PTK3Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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